![molecular formula C13H16N2O B3034161 2-Benzyl-2,5-diazaspiro[3.4]octan-1-one CAS No. 1415562-70-7](/img/structure/B3034161.png)

2-Benzyl-2,5-diazaspiro[3.4]octan-1-one

Vue d'ensemble

Description

2-Benzyl-2,5-diazaspiro[3.4]octan-1-one, also known as BDO, is an organic compound that belongs to the spirocyclic class of compounds. It is composed of two benzyl groups, two nitrogen atoms and a five-membered spiro ring. BDO has a variety of applications in the fields of organic synthesis, medicinal chemistry and pharmaceuticals. In recent years, its use in laboratory experiments has increased due to its unique properties and potential for a wide range of applications.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

Molecular Derivatives and Cycloaddition Reactions

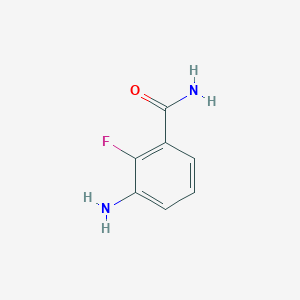

2-Benzyl-2,5-diazaspiro[3.4]octan-1-one derivatives have been synthesized through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, resulting in compounds with distinct envelope conformations in their isoxazolidine rings, leading to different substituent orientations (Chiaroni et al., 2000). Similar compounds have been synthesized through improved syntheses of diazaspiro derivatives as substitutes for piperazine and morpholine, highlighting their potential in medicinal chemistry exploration (王雯 et al., 2015).

Structural and Property Analysis

The structure-property relationship of certain diazaspiro derivatives was analyzed, revealing insights into their spectroscopic properties, crystal packing governed by hydrogen bonds and other interactions, and the effects of substituents on their absorption spectra (Lazić et al., 2017).

Corrosion Inhibition

Diazaspiro derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. The compounds show effective inhibition properties, with their adsorption linked to both physical and chemical processes, fitting the Langmuir isotherm model (Chafiq et al., 2020).

Biological Applications

Malaria Treatment

A novel diazaspiro[3.4]octane series displayed activity against multiple stages of the malaria parasite Plasmodium falciparum. This series, noted for its novel sp3-rich scaffold, underwent optimization leading to compounds with low nanomolar activity and transmission-blocking properties (Le Manach et al., 2021).

Antitubercular Leads

Compounds derived from 2,6-diazaspiro[3.4]octane were investigated as potential antitubercular agents against Mycobacterium tuberculosis, with one lead showing exceptionally low minimal inhibitory concentration, indicating strong potential as an antitubercular agent (Lukin et al., 2023).

Propriétés

IUPAC Name |

2-benzyl-2,5-diazaspiro[3.4]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-12-13(7-4-8-14-13)10-15(12)9-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKKPGSCKHEUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C2=O)CC3=CC=CC=C3)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)

![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)

![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)

![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)

![[1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3034101.png)